4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound features a biphenyl structure with a hydroxymethyl group at the 4’ position and a carbaldehyde group at the 3 position. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the reduction of 4,4’-biphenyldicarboxylic acid using sodium borohydride in the presence of a Lewis acid. The reaction is typically carried out in a solvent such as tetrahydrofuran, followed by heating under reflux conditions . The crude product is then purified through recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde often involves large-scale reduction processes using cost-effective reagents like sodium borohydride. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carbaldehyde.
Reduction: 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including liquid crystals and organic semiconductors .
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s biphenyl structure allows it to interact with aromatic amino acids and other hydrophobic regions in biomolecules .
Comparison with Similar Compounds
Similar Compounds
4’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde group.
Biphenyl-4-methanol: Contains a hydroxymethyl group but lacks the carbaldehyde group.
Uniqueness
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde functional groups on the biphenyl scaffold
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFYNAFVLCJXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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